![molecular formula C16H18N2O3S B405124 Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate CAS No. 324568-52-7](/img/structure/B405124.png)
Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate
Descripción general
Descripción
The compound “Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate” is a thiophene derivative. Thiophene is a five-membered ring compound with one sulfur atom and four carbon atoms. The compound has an ethyl ester group (-COOEt), an amino group (-NH2), a carbamoyl group (-CONH2), and a methyl group (-CH3) attached to the thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiophene ring, which is a five-membered aromatic ring with one sulfur atom. The various substituents (ethyl ester, amino, carbamoyl, and methyl groups) would be attached to different positions on the ring .Chemical Reactions Analysis
As a thiophene derivative, this compound could potentially undergo a variety of chemical reactions. The amino group could participate in acid-base reactions, the ester group could undergo hydrolysis or transesterification, and the carbamoyl group could react with amines to form ureas .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. For example, the presence of the polar carbamoyl and ester groups could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Anticancer Research
Thiophene derivatives, including Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate, have shown promise in anticancer research . They are used as raw materials in the synthesis of compounds with potential anticancer properties. The ability to inhibit the growth of cancer cells makes these compounds valuable in the development of new therapeutic agents.
Antimicrobial Activity
These compounds have been evaluated for their antimicrobial efficacy. Studies have demonstrated that certain thiophene derivatives exhibit significant inhibitory effects against various bacterial strains, such as Bacillus subtilis and Escherichia coli, which are known to cause serious infections . This opens up possibilities for new antibiotics.
Antioxidant Properties
In the search for new antioxidants, thiophene derivatives have been synthesized and tested for their ability to neutralize free radicals . The antioxidant activity is crucial for protecting cells from oxidative stress, which is implicated in many diseases, including neurodegenerative disorders.
Anti-inflammatory Applications
The anti-inflammatory properties of thiophene derivatives make them candidates for the treatment of chronic inflammatory diseases . By modulating the body’s inflammatory response, these compounds could be used to alleviate symptoms in conditions like arthritis.
Kinase Inhibition
Kinases are enzymes that play a vital role in the signaling pathways of cells. Thiophene derivatives have been shown to inhibit certain kinases, which could lead to the development of treatments for diseases that are caused by dysregulated kinase activity, such as cancer .
Material Science
In material science, thiophene derivatives are explored for their potential use in complexing metals and developing new insecticides . Their unique chemical structure allows them to bind with metals, which can be useful in various industrial processes.
Anticorrosion Agents
Research has indicated that thiophene derivatives can act as anticorrosion agents . This application is particularly relevant in industries where metal corrosion can lead to significant economic losses and safety hazards.
Pharmaceutical Drug Development
Lastly, the incorporation of the thiophene nucleus in pharmaceutical drugs is significant due to its therapeutic properties . Several commercially available drugs contain the thiophene nucleus, highlighting its importance in medicinal chemistry.
Safety and Hazards
Direcciones Futuras
The study of thiophene derivatives is a vibrant area of research, given their wide range of biological activities. Future research could involve synthesizing and testing new thiophene derivatives, investigating their mechanisms of action, and optimizing their properties for potential use as pharmaceuticals .
Propiedades
IUPAC Name |
ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-4-21-16(20)12-10(3)13(22-14(12)17)15(19)18-11-8-6-5-7-9(11)2/h5-8H,4,17H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVIRPTYJZFNOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901132433 | |
| Record name | Ethyl 2-amino-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901132433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate | |
CAS RN |
324568-52-7 | |
| Record name | Ethyl 2-amino-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=324568-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901132433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B405042.png)
![2-tert-butyl-1-(2-chloroethyl)-1H-imidazo[1,2-a]benzimidazole](/img/structure/B405044.png)
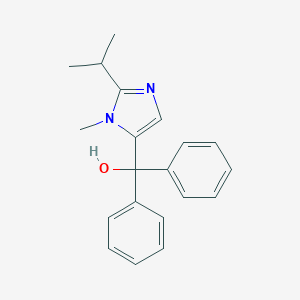
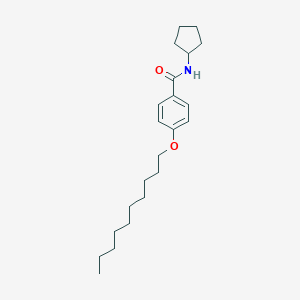
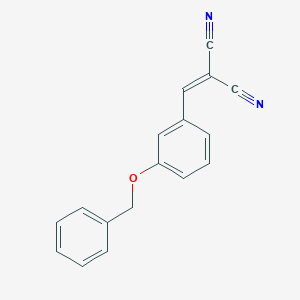
![N'-({5-nitro-2-furyl}methylene)-2,9-dimethyl-9H-imidazo[1,2-a]benzimidazole-3-carbohydrazide](/img/structure/B405049.png)
![4-({4-[Acetyl(methyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B405052.png)
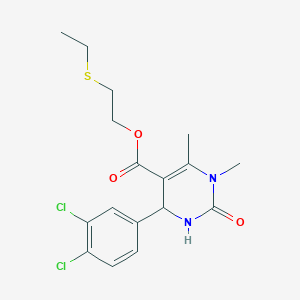
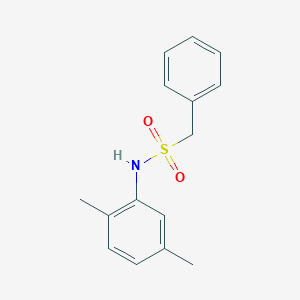
![3-[5-(4-chlorophenyl)-2-furyl]-2-cyano-N-(6-methoxy-1,3-benzothiazol-2-yl)acrylamide](/img/structure/B405060.png)
![4-chloro-N-[3-(naphthalen-2-ylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B405063.png)
![5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-N-phenylpyridine-3-carboxamide](/img/structure/B405066.png)
![4-[3-(2,3-Dimethoxy-phenyl)-1-p-tolyl-allylidene]-5-methyl-2-phenyl-2,4-dihydro-pyrazol-3-one](/img/structure/B405067.png)
![8-bromo-4-(2-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B405069.png)